

An In-depth Technical Guide to Ethyl deca-2,4-dienoate

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Compound of Interest

Compound Name: Ethyl dodeca-2,4-dienoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl deca-2,4-dienoate, a significant compound in chemical ecology and flavor chemistry. This document will detail its chemical properties, synthesis, and biological activity, with a focus on its role as a kairomone. The information is presented to be of maximal utility to researchers in academia and industry.

Chemical Identification and Properties

Ethyl deca-2,4-dienoate is a fatty acid ethyl ester. The name "dodeca-2,4-dienoate" is a common misnomer; the correct IUPAC nomenclature refers to a ten-carbon chain, i.e., "deca-2,4-dienoate". The compound exists as four possible stereoisomers, with the (2E,4Z) and (2E,4E) isomers being the most prevalent and studied. The (2E,4Z) isomer, commonly known as "pear ester," is a key aroma component of Bartlett pears and a potent kairomone for several insect species.

Table 1: Physicochemical and Spectral Data for Ethyl deca-2,4-dienoate Isomers

Property	(2E,4Z)-deca-2,4-dienoate	(2E,4E)-deca-2,4-dienoate
CAS Registry Number	3025-30-7[1][2]	7328-34-9
Molecular Formula	C ₁₂ H ₂₀ O ₂ [1][2]	C ₁₂ H ₂₀ O ₂
Molecular Weight	196.29 g/mol [1][2]	196.29 g/mol
Appearance	Colorless to slightly yellow oil[1]	-
Odor	Characteristic pear-like, fruity aroma[3]	-
Boiling Point	70-72 °C at 0.05 mmHg[1][3]	-
Density	0.905 - 0.920 g/mL at 25 °C[1][3]	-
Refractive Index (n ²⁰ /D)	1.480 - 1.486[1][3]	-
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	7.46 (dd, 1H), 6.3-5.4 (m, 3H), 4.12 (q, 2H), 2.6-1.9 (m, 2H), 1.40 (m, 6H), 1.28 (t, 3H), 0.90 (t, 3H)	Data not readily available
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	Data not readily available	Data not readily available
Mass Spectrum (m/z)	Molecular Ion: 196. Key fragments: data not readily available	Molecular Ion: 196. Key fragments: data not readily available

Experimental Protocols

The following protocol is a representative method for the synthesis of ethyl (2E,4Z)-deca-2,4-dienoate, adapted from established literature.

Objective: To synthesize ethyl (2E,4Z)-deca-2,4-dienoate via the reaction of a cuprate reagent with ethyl propiolate.[4]

Materials:

- (Z)-1-Heptenyl bromide
- Lithium metal
- Copper(I) iodide
- Ethyl propiolate
- Anhydrous diethyl ether
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Magnesium sulfate
- Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

- Preparation of the Cuprate Reagent:
 - In a flame-dried, three-necked flask under a nitrogen atmosphere, add freshly cut lithium metal to anhydrous diethyl ether.
 - To this suspension, slowly add a solution of (Z)-1-heptenyl bromide in anhydrous diethyl ether at a temperature maintained below 0 °C.
 - After the lithium has been consumed, the resulting heptenyllithium solution is cooled to -40 °C.
 - In a separate flask, prepare a suspension of copper(I) iodide in anhydrous THF and cool to -40 °C.
 - Slowly transfer the heptenyllithium solution to the copper(I) iodide suspension via cannula, maintaining the temperature at -40 °C. The formation of the lithium di-(Z)-1-heptenylcuprate is indicated by a color change.

- Reaction with Ethyl Propiolate:
 - To the freshly prepared cuprate reagent at -40 °C, add a solution of ethyl propiolate in anhydrous THF dropwise.
 - Allow the reaction mixture to stir at -40 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
 - Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the solvent under reduced pressure.
 - The crude product is then purified by fractional distillation under high vacuum to yield pure ethyl (2E,4Z)-deca-2,4-dienoate.

Expected Yield: 90% (with approximately 95% isomeric purity).[5]

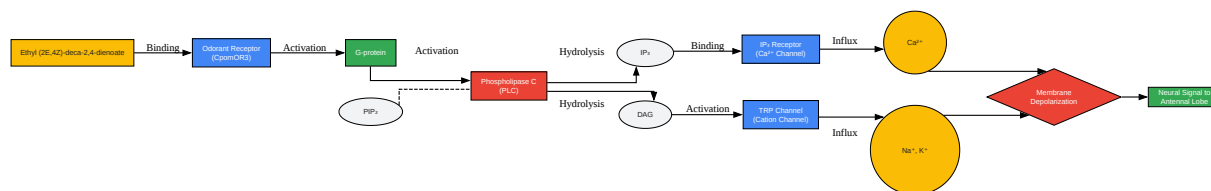
Biological Activity and Signaling Pathway

Ethyl (2E,4Z)-deca-2,4-dienoate is a well-documented kairomone, a chemical substance emitted by one species that benefits another. It is a potent attractant for both male and female codling moths (*Cydia pomonella*), a major pest in apple and pear orchards.

The perception of ethyl (2E,4Z)-deca-2,4-dienoate in *C. pomonella* is mediated by a specific odorant receptor, CpomOR3, which is expressed in the olfactory sensory neurons of the moth's antennae. Interestingly, CpomOR3 is phylogenetically related to pheromone receptors, suggesting an evolutionary link between the perception of host-plant volatiles and species-specific mating cues.

The binding of ethyl (2E,4Z)-deca-2,4-dienoate to CpomOR3 is the initial step in a signaling cascade that leads to the generation of an electrical signal in the neuron. While the exact downstream pathway for CpomOR3 is not fully elucidated, the general mechanism of insect olfaction is believed to involve a G-protein coupled cascade.

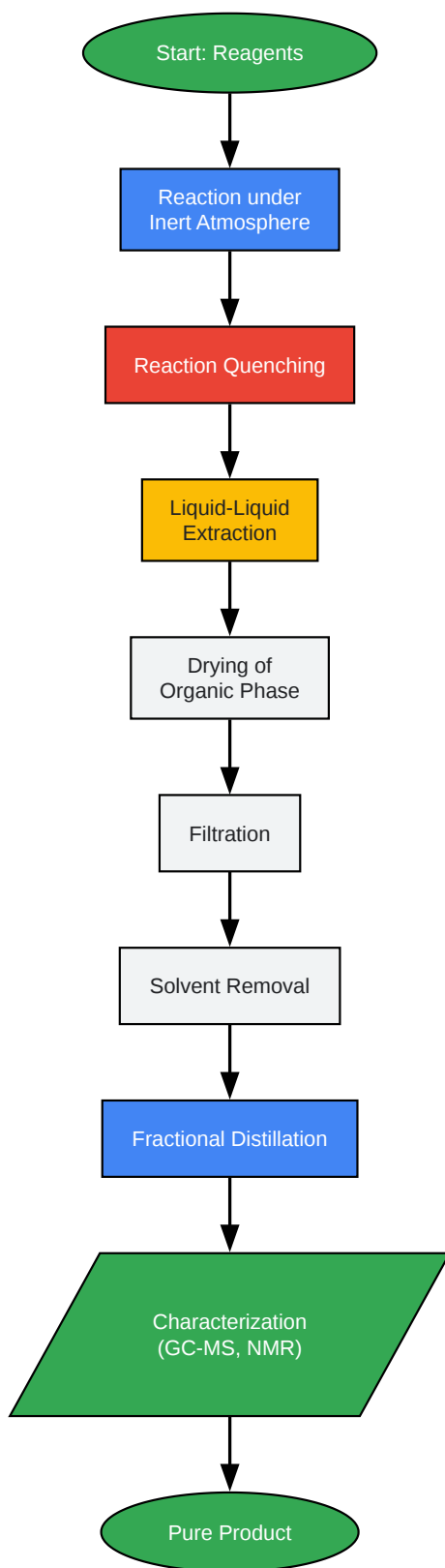
The following diagram illustrates the proposed signaling pathway for ethyl (2E,4Z)-deca-2,4-dienoate in an olfactory sensory neuron of *C. pomonella*.



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Caption: Proposed olfactory signaling pathway for ethyl (2E,4Z)-deca-2,4-dienoate.

The following diagram outlines a typical experimental workflow for the laboratory synthesis and subsequent purification of ethyl (2E,4Z)-deca-2,4-dienoate.



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Caption: Experimental workflow for the synthesis of ethyl (2E,4Z)-deca-2,4-dienoate.

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